molecular formula C8H12F3NO2 B15315224 4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15315224
M. Wt: 211.18 g/mol
InChI Key: YOLCTQFNQZBXJP-UHFFFAOYSA-N
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Description

4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-nitrobenzotrifluoride with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous dimethylformamide (DMF) to form an intermediate dinitro compound . This intermediate is then subjected to further reactions, including reduction and amination, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effective and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid group can participate in various biochemical reactions, including enzyme catalysis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5H,1-4,12H2,(H,13,14)

InChI Key

YOLCTQFNQZBXJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C(=O)O)C(F)(F)F

Origin of Product

United States

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